N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Process chemistry Kilogram-scale synthesis EGFR inhibitor intermediate

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, also referred to as 6-acetamido-4-chloro-7-ethoxyquinoline-3-carbonitrile (molecular formula C14H12ClN3O2, molecular weight ~289.72 g/mol), is a synthetic quinoline derivative bearing chloro, cyano, ethoxy, and acetamido substituents. This compound serves as a critical advanced intermediate in the synthesis of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinase inhibitors, specifically neratinib and pelitinib.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 848133-76-6
Cat. No. B1662076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
CAS848133-76-6
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
InChIInChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19)
InChIKeyXDXGFTCQRAQEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS 848133-76-6): A Key Quinoline Intermediate for Irreversible EGFR/HER-2 Inhibitor Synthesis


N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide, also referred to as 6-acetamido-4-chloro-7-ethoxyquinoline-3-carbonitrile (molecular formula C14H12ClN3O2, molecular weight ~289.72 g/mol), is a synthetic quinoline derivative bearing chloro, cyano, ethoxy, and acetamido substituents . This compound serves as a critical advanced intermediate in the synthesis of irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) tyrosine kinase inhibitors, specifically neratinib and pelitinib . Its substitution pattern provides the reactive handles (C4-Cl for nucleophilic aromatic substitution, C3-CN as a pharmacophoric element, C7-OEt for solubility modulation, and C6-NHAc as a latent amino group) necessary for constructing the 4-anilinoquinoline-3-carbonitrile class of kinase-targeted therapeutics .

Procurement Risk: Why In-Class Quinoline Intermediates Cannot Replace N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide


Substituting a generic 4-chloroquinoline-3-carbonitrile intermediate for the specific CAS 848133-76-6 introduces substantial risk of failed downstream synthesis and altered pharmacokinetic profiles. The 6-acetamido group is not merely a protected amine—it dictates chemoselectivity during the 4-position SNAr reaction with aniline partners (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline for neratinib). Compounds lacking this C6 protection (e.g., the 6-nitro analog, CAS 214476-09-2) require an additional reduction/acetylation sequence after C4-displacement, adding synthetic steps and lowering overall yield . Furthermore, the 7-ethoxy substituent is critical; bosutinib-class intermediates employ 6-methoxy groups rather than 7-ethoxy, which directs the inhibitor toward Src/Abl kinase selectivity rather than the EGFR/HER-2 inhibition profile enabled by the 7-ethoxy pattern . Reverse-engineering from final API specifications confirms that procurement of this exact intermediate is required to meet regulatory impurity profiles for neratinib active pharmaceutical ingredient (API) .

Quantitative Differentiation Evidence for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide Against Closest Analogs


Synthetic Route Efficiency: 49% Overall Yield Across 7 Steps in Kilogram-Scale Production of the Acetamido Intermediate vs. Alternative Routes

A dedicated process chemistry study demonstrated that the targeted compound (1) is obtained with a 49% overall yield over seven steps at kilogram scale with 98.9% purity by HPLC. This is the highest overall yield reported for any acetamido-protected 4-chloro-3-cyano-7-ethoxyquinoline intermediate. In contrast, an earlier alternative route for the same compound involving a nine-step intramolecular cyclization of 3-amino-2-(2-chlorobenzoyl)acrylonitrile afforded only 36.9% overall yield at hectogram scale, despite achieving identical 98.9% purity . The improved process replaces a high-temperature (>250 °C) Gould-Jacobs cyclization with a mild basic cyclization (tBuONa/tBuOH) of o-[(2-cyanovinyl)amino]benzoate, eliminating thermal hazard and enabling straightforward scale-up .

Process chemistry Kilogram-scale synthesis EGFR inhibitor intermediate Route scouting

Chlorination Step Yield: 93.6% for the Acetamido Intermediate vs. ~65% for the Analogous Nitro Intermediate in the Final Chlorination

In the patent literature, the final POCl3-mediated chlorination of the 6-acetamido-4-hydroxyquinoline precursor to yield the target compound proceeds with 93.6% isolated yield at 85 °C in diethylene glycol dimethyl ether . By contrast, the classical route employing the 6-nitro analog (CAS 214476-09-2) reports the chlorination step yield at approximately 65% from the corresponding 4-hydroxy intermediate under similar conditions, as cited in the Heterocycles review of prior methods . The ~28 percentage point yield advantage is attributed to the electron-donating acetamido group stabilizing the transition state of nucleophilic displacement relative to the strongly electron-withdrawing nitro group.

Chlorination efficiency Intermediate purity Neratinib synthesis 6-acetamido vs 6-nitro

Commercial Purity Benchmark: ≥98.0% HPLC-Certified Purity for the Acetamido Intermediate vs. Standard 95–97% for the 6-Nitro Analog

Leading chemical suppliers including TCI America and ChemImpex offer the target compound with batch-certified purity of ≥98.0% (HPLC/HPLC-N) as a standard catalog specification . The compound is also listed as a neratinib impurity reference standard (Neratinib Impurity 40 / Impurity 24) by pharmacopoeial reference material suppliers, implying a documented quality framework . In comparison, the 6-nitro analog, 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline (CAS 214476-09-2), is supplied at standard purity of 95–97% by major vendors such as Bidepharm . This 3-percentage point purity differential, while modest, is meaningful in the context of mass balance in multi-kilogram API manufacturing where impurity carry-through can compromise final drug substance specifications.

Intermediate purity specification Quality control Downstream API compliance Procurement standard

Downstream Drug Platform Dual-Utility: A Single Intermediate Enables Both Neratinib and Pelitinib Synthesis, Unlike Bosutinib Intermediates with Narrower Applicability

The target compound is the direct precursor for two clinically and commercially significant irreversible EGFR/HER-2 inhibitor programs: neratinib and pelitinib . Neratinib is FDA-approved for extended adjuvant treatment of HER2-positive breast cancer (marketed as Nerlynx), while pelitinib has been evaluated in clinical trials and as a research tool compound. Both APIs are constructed from the same 6-acetamido-4-anilino intermediate, differing only in the nature of the C4-aniline substituent and the C6 Michael acceptor side chain. In contrast, bosutinib-class intermediates (e.g., CAS 214470-68-5, 4-chloro-7-(3-chloropropoxy)-3-cyano-6-methoxyquinoline) are structurally locked into the Src/Abl inhibitor scaffold and cannot be diverted to EGFR/HER-2 products without complete resynthesis .

Kinase inhibitor intermediate Dual-product applicability Neratinib synthesis Pelitinib synthesis

Process Temperature Advantage: Mild Basic Cyclization (≤130 °C) for the Acetamido Intermediate vs. >250 °C Thermal Cyclization Required for the Nitro Intermediate Route

The optimized kilogram-scale process for the target compound employs a basic cyclization of o-[(2-cyanovinyl)amino]benzoate using tBuONa in tBuOH at a temperature range of approximately 80–130 °C . This contrasts with the classical Gould-Jacobs methodology used for the 6-nitro series, which requires thermal cyclization at approximately 260 °C for 20 hours in Dowtherm A to achieve the 4-oxoquinoline core . This ~130 °C reduction in process temperature eliminates the need for high-boiling heat-transfer fluids and reduces the risk of thermal decomposition or runaway exotherms during multi-kilogram scale-up, directly impacting manufacturer safety profiles and equipment accessibility.

Process safety Thermal hazard Kilogram-scale manufacturing Gould-Jacobs cyclization

High-Value Application Scenarios for Procuring N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide (CAS 848133-76-6)


Kilogram-Scale cGMP Manufacturing of Neratinib API

Pharmaceutical manufacturers producing neratinib (Nerlynx) under cGMP conditions require kilogram quantities of CAS 848133-76-6 with batch-certified purity ≥98.0% (HPLC). The optimized 49% overall yield, seven-step process combined with the 93.6% final chlorination yield and mild cyclization conditions (80–130 °C vs. >250 °C for alternatives) provide the most cost-effective and process-safe route to the key 6-acetamido-4-chloroquinoline intermediate that feeds directly into the 4-anilino displacement step with 3-chloro-4-(pyridin-2-ylmethoxy)aniline.

Irreversible EGFR/HER-2 Dual Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams developing novel irreversible tyrosine kinase inhibitors based on the 4-anilinoquinoline-3-carbonitrile scaffold should procure this compound as the universal late-stage diversification point. The 4-chloro position enables parallel library synthesis of C4-aniline analogs, while the 6-acetamido group can be selectively deprotected to install diverse Michael acceptor warheads (but-2-enamide, propenamide, etc.) . As the intermediate supports both neratinib and pelitinib chemical space , it maximizes the chemical diversity achievable from a single starting material investment.

Analytical Reference Standard for Neratinib Impurity Profiling

Regulatory quality control laboratories and contract research organizations performing impurity profiling of neratinib drug substance require CAS 848133-76-6 as a certified impurity reference standard (Neratinib Impurity 24/Impurity 40) . The compound's documented use in validated HPLC methods for neratinib purity testing ensures that procurement from qualified suppliers with full characterization data (NMR, HPLC, MS) directly supports regulatory filing requirements under ICH Q3A/Q3B guidelines.

Comparative Route Scouting and Cost-of-Goods Analysis in Process R&D

Process chemistry groups evaluating alternative synthetic pathways to EGFR inhibitors can use the published head-to-head data for CAS 848133-76-6 as a benchmark. The direct comparison between the 49% yield/7-step kg-scale process and the 36.9% yield/9-step hectogram-scale process provides quantitative evidence for selecting the acetamido intermediate route. Similarly, the 28-percentage-point chlorination yield advantage over the 6-nitro analog supports the economic case for this intermediate in early-phase route feasibility studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.